

Application Note: ^1H and ^{13}C NMR Spectral Interpretation of Isopropyl Isobutyrate

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Compound of Interest

Compound Name: Isopropyl isobutyrate

Cat. No.: B1585242

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Abstract

This application note provides a detailed guide to the interpretation of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **isopropyl isobutyrate**. It includes a comprehensive analysis of chemical shifts, multiplicities, and coupling constants, presented in clear tabular formats. A detailed experimental protocol for sample preparation and data acquisition is also provided. Furthermore, a logical diagram of the molecular structure and spin-spin coupling interactions is presented using Graphviz to aid in understanding the spectral data.

Introduction

Isopropyl isobutyrate (propan-2-yl 2-methylpropanoate) is an organic ester with the molecular formula $\text{C}_7\text{H}_{14}\text{O}_2$.^{[1][2][3][4]} It is a colorless liquid with a characteristic fruity odor and finds applications in the flavor and fragrance industry.^[3] NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules like **isopropyl isobutyrate**. This document outlines the expected ^1H and ^{13}C NMR spectral features of this compound and provides a standard protocol for their acquisition.

Molecular Structure

The structure of **isopropyl isobutyrate** is presented below with atom numbering for clear assignment of NMR signals.

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Figure 1. Structure of **Isopropyl Isobutyrate** with atom numbering.

1H NMR Spectral Data

The 1H NMR spectrum of **isopropyl isobutyrate** exhibits three distinct signals corresponding to the three different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
|----------------------------|------------------------------------|--------------|-----------------------------|-------------|
| H-1 (2 x CH ₃) | ~1.15 | Doublet | ~6.8 | 6H |
| H-2 (1 x CH) | ~2.49 | Septet | ~6.8 | 1H |
| H-4 (2 x CH ₃) | ~1.22 | Doublet | ~6.2 | 6H |
| H-5 (1 x CH) | ~4.99 | Septet | ~6.2 | 1H |

Interpretation of the 1H NMR Spectrum:

- **H-1 Protons:** The six equivalent protons of the two methyl groups on the isobutyryl moiety appear as a doublet at approximately 1.15 ppm. The signal is split into a doublet by the adjacent methine proton (H-2), with a typical coupling constant of about 6.8 Hz.
- **H-2 Proton:** The single methine proton of the isobutyryl group resonates as a septet around 2.49 ppm. This splitting pattern arises from coupling with the six neighboring equivalent protons of the two methyl groups (H-1).

- **H-4 Protons:** The six equivalent protons of the two methyl groups on the isopropyl moiety give rise to a doublet at about 1.22 ppm. This signal is split by the adjacent methine proton (H-5), with a coupling constant of approximately 6.2 Hz.
- **H-5 Proton:** The methine proton of the isopropyl group appears as a septet at approximately 4.99 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom. The signal is split into a septet by the six neighboring equivalent protons of the two methyl groups (H-4).

13C NMR Spectral Data

The ¹³C NMR spectrum of **isopropyl isobutyrate** shows four signals, corresponding to the four distinct carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |
|----------------------------|---------------------------|
| C-1 (2 x CH ₃) | ~19.0 |
| C-2 (1 x CH) | ~34.0 |
| C-3 (1 x C=O) | ~177.0 |
| C-4 (2 x CH ₃) | ~21.8 |
| C-5 (1 x CH) | ~67.5 |

Interpretation of the ¹³C NMR Spectrum:

- **C-1 Carbons:** The two equivalent methyl carbons of the isobutyryl group appear at the most upfield position, around 19.0 ppm.
- **C-2 Carbon:** The methine carbon of the isobutyryl group is observed at approximately 34.0 ppm.
- **C-3 Carbon:** The carbonyl carbon of the ester group shows a characteristic downfield chemical shift at about 177.0 ppm.
- **C-4 Carbons:** The two equivalent methyl carbons of the isopropyl group resonate at around 21.8 ppm.

- C-5 Carbon: The methine carbon of the isopropyl group, which is attached to the oxygen atom, is significantly deshielded and appears at approximately 67.5 ppm.

Experimental Protocol

This section details a standard protocol for the preparation of an **isopropyl isobutyrate** sample and the acquisition of ^1H and ^{13}C NMR spectra.

Materials:

- **Isopropyl isobutyrate** (>98% purity)
- Deuterated chloroform (CDCl_3 , 99.8% D)
- Tetramethylsilane (TMS)
- NMR tube (5 mm diameter)
- Pasteur pipette
- Glass wool
- Vial

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **isopropyl isobutyrate** into a clean, dry vial for ^1H NMR, or 50-100 mg for ^{13}C NMR.^[5]
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v TMS to the vial.^[5]
- Gently swirl the vial to ensure the sample is completely dissolved.
- Place a small plug of glass wool into a Pasteur pipette.
- Filter the solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

- Cap the NMR tube securely.

NMR Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Solvent: CDCl₃
- Temperature: 298 K (25 °C)
- ¹H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence (e.g., 'zg30')
 - Number of Scans: 8-16
 - Relaxation Delay (d1): 1-2 seconds
 - Acquisition Time (aq): 3-4 seconds
 - Spectral Width (sw): 16 ppm (centered around 5 ppm)
- ¹³C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')
 - Number of Scans: 1024 or more, depending on sample concentration
 - Relaxation Delay (d1): 2-5 seconds
 - Acquisition Time (aq): 1-2 seconds
 - Spectral Width (sw): 240 ppm (centered around 100 ppm)

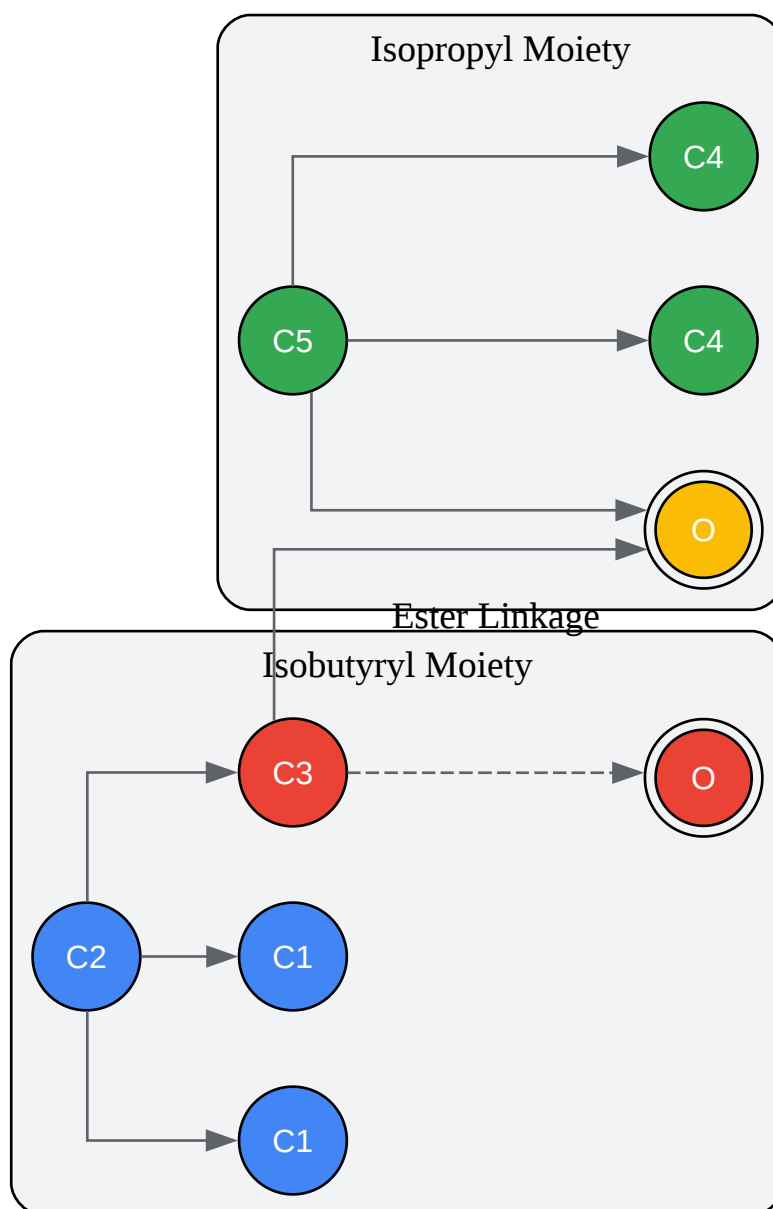
Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H NMR and the residual CDCl_3 signal to 77.16 ppm for ^{13}C NMR.
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the multiplicities and measure the coupling constants in the ^1H NMR spectrum.

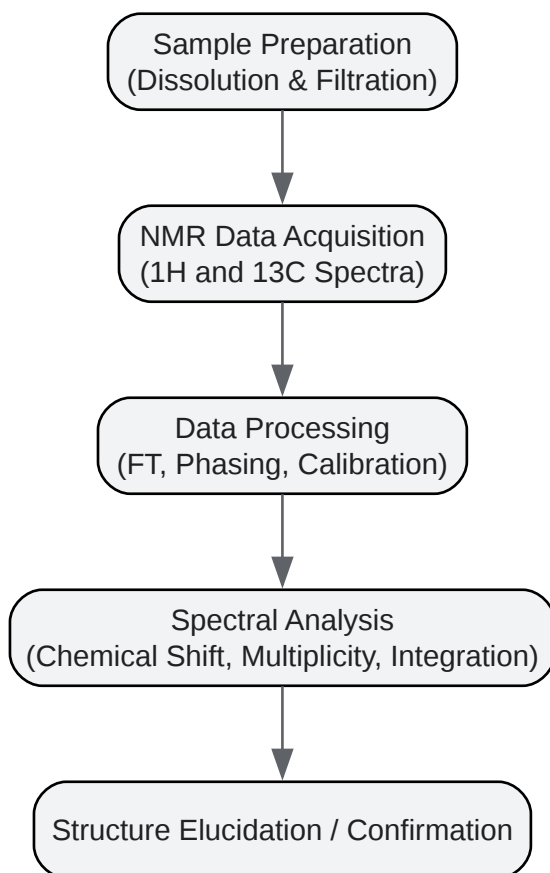
Logical Relationships and Experimental Workflow

The following diagrams illustrate the molecular connectivity and the general workflow for NMR analysis.



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Diagram 1. Molecular connectivity of **isopropyl isobutyrate**.



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Diagram 2. General workflow for NMR analysis.

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